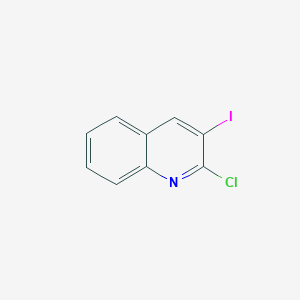

2-Chloro-3-iodoquinoline

説明

Structure

2D Structure

特性

IUPAC Name |

2-chloro-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClIN/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKSSUOSONRGPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562220 | |

| Record name | 2-Chloro-3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128676-85-7 | |

| Record name | 2-Chloro-3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 Iodoquinoline and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods aim to construct the 2-chloro-3-iodoquinoline molecule in a highly regioselective manner, introducing the chloro and iodo substituents onto the quinoline (B57606) core in a controlled fashion.

Regioselective Halogenation Strategies

Regioselective halogenation is a key strategy for the synthesis of precisely substituted quinolines. These methods leverage the inherent reactivity of the quinoline nucleus or employ directing groups to achieve the desired substitution pattern.

A powerful method for the selective functionalization of aromatic heterocycles is directed ortho-metalation, which includes regioselective lithiation. In the case of 2-chloroquinoline (B121035), the chloro substituent can direct deprotonation to the adjacent C-3 position.

The process typically begins with the lithiation of 2-chloroquinoline using a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -70 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). This generates a highly reactive 2-chloro-3-lithioquinoline intermediate. Subsequent quenching of this intermediate with an iodine source, such as molecular iodine (I₂), leads to the formation of this compound. worktribe.com The regioselectivity of this method is a significant advantage, providing a direct route to the target compound. worktribe.com

Table 1: Regioselective Lithiation of 2-Chloroquinoline

| Reagents | Conditions | Product |

|---|---|---|

| 1. LDA | -70 °C, THF | 2-chloro-3-lithioquinoline |

Electrophilic substitution reactions offer another avenue for the synthesis of haloquinolines. The synthesis of 3-haloquinolines can be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines. researchgate.net In this approach, an N-(2-alkynyl)aniline derivative is treated with an electrophilic halogen source, such as iodine monochloride (ICl) or molecular iodine (I₂). researchgate.net This triggers a 6-endo-dig cyclization, where the aniline (B41778) nitrogen attacks the alkyne, which is activated by the electrophile. The subsequent elimination of a proton or other leaving group yields the aromatic 3-iodoquinoline (B1589721) derivative. researchgate.net While this method is effective for generating 3-iodoquinolines, obtaining the specific this compound would require starting with an appropriately chlorinated N-(2-alkynyl)aniline precursor.

Conversion from Precursor Quinoline Derivatives

An alternative to direct halogenation is the conversion of pre-functionalized quinoline derivatives. These methods often involve the transformation of an existing functional group at the C-3 position into an iodo group.

From 2-Chloroquinoline-3-carbaldehydes

2-Chloroquinoline-3-carbaldehydes are versatile and readily accessible precursors, often synthesized via the Vilsmeier-Haack reaction from N-arylacetamides. These aldehydes can be converted into the corresponding 3-iodo derivatives through various synthetic transformations.

One common method involves a decarbonylative iodination process. While specific reagents for the direct conversion of the aldehyde to the iodide are not extensively detailed in the provided context, this transformation is a known synthetic strategy in organic chemistry.

Via Treatment of 2-Chloro-3-formylquinoline with Sodium Iodide

A specific and effective method for the synthesis of 2-iodoquinoline (B1585599) derivatives involves the reaction of a 2-chloroquinoline precursor with sodium iodide. The reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with sodium iodide in a suitable solvent, such as refluxing acetonitrile, can lead to the formation of the corresponding 2-iodoquinoline-3-carbaldehyde. lookchem.com This is a halogen exchange reaction (Finkelstein reaction), where the more reactive iodide displaces the chloride at the C-2 position. The resulting 2-iodo-3-formylquinoline can then potentially undergo further reactions, but this specific method yields a 2-iodo derivative rather than the target this compound. lookchem.comiipseries.org It is important to note that this method, as described, modifies the C-2 position, not the C-3 position as required for the synthesis of this compound from the aldehyde.

Table 2: Halogen Exchange on 2-Chloroquinoline-3-carbaldehyde

| Starting Material | Reagents | Conditions | Product | Yield |

|---|

Multistep Synthetic Routes

Multistep synthetic strategies provide a versatile platform for the construction of complex and highly functionalized quinoline scaffolds, including those bearing multiple halogen substituents. These routes often involve the sequential introduction of functional groups and the formation of the quinoline ring system from various acyclic or heterocyclic precursors.

Generation from Diverse Halogenated Quinoline Precursors

The synthesis of this compound and its analogs can be achieved by starting with quinoline precursors that already contain one or more halogen atoms or other functional groups that can be converted to the desired halides.

A key precursor for various functionalized quinolines is 2-chloroquinoline-3-carbaldehyde. While the direct synthesis of 2-chloro-6-iodoquinoline-3-carbaldehyde (B1433750) is not extensively detailed in the provided search results, the synthesis of related analogs such as 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) and 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043) has been reported. nih.govresearchgate.netresearchgate.net The Vilsmeier-Haack reaction is a common method for the formylation of acetanilides to produce 2-chloro-3-formylquinolines. nih.gov For instance, the reaction of N-(4-anisyl)acetamide with a Vilsmeier-Haack adduct, prepared from phosphorus oxychloride and N,N-dimethylformamide, yields 2-chloro-6-methoxyquinoline-3-carbaldehyde. researchgate.net

A plausible route to 2-chloro-6-iodoquinoline-3-carbaldehyde could involve the use of an N-(4-iodophenyl)acetamide as the starting material in a similar Vilsmeier-Haack reaction. Alternatively, a Sandmeyer reaction on a 6-amino-2-chloroquinoline-3-carbaldehyde derivative could introduce the iodo group. Further research is needed to delineate the optimal conditions for this specific transformation.

Table 1: Synthesis of 2-Chloro-3-formylquinoline Derivatives via Vilsmeier-Haack Reaction

| Starting Acetanilide | Product | Key Reagents | Reference |

| N-(4-anisyl)acetamide | 2-Chloro-6-methoxyquinoline-3-carbaldehyde | POCl₃, DMF | researchgate.net |

| N-(p-tolyl)acetamide | 2-Chloro-6-methylquinoline-3-carbaldehyde | POCl₃, DMF | researchgate.net |

Tandem annulation reactions represent an efficient strategy for the synthesis of polysubstituted quinolines, including 3-iodoquinolines. These reactions often involve a cascade of bond-forming events from simple, readily available starting materials. One such approach involves a tandem benzannulation-iodocyclization method. mit.edu Another powerful method is the single-step synthesis of 3-iodoquinolines from 1-(2-aminophenyl)ketones through a regioselective 6-endo-dig electrophilic cyclization. uohyd.ac.in This reaction proceeds under mild conditions and offers a direct route to the 3-iodoquinoline core.

Furthermore, a three-component reaction has been developed for the synthesis of 6-(aryldiazenyl)-3-iodoquinolines, showcasing the versatility of multicomponent strategies in accessing complex quinoline structures. mdpi.com

Several general strategies have been developed for the synthesis of 3-haloquinolines. These methods often provide good regioselectivity for the introduction of the halogen at the C3 position of the quinoline ring.

One notable method is the electrophilic cyclization of N-(2-alkynyl)anilines using halogenating agents such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). nih.gov This reaction proceeds via a 6-endo-dig cyclization to afford the corresponding 3-haloquinoline in moderate to good yields. The reaction conditions are generally mild, and the process tolerates a variety of functional groups. nih.gov

Another versatile approach is the PhI(OAc)₂-mediated A3-X type tandem annulation of an amine, an aldehyde, an alkyne, and a halide salt. researchgate.net This four-component reaction allows for the rapid construction of functionalized 3-haloquinolines from simple precursors. researchgate.net

A formal [4+2] cycloaddition between N-aryliminium ions, generated in situ from arylmethyl azides, and haloalkynes provides a metal-free route to 3-haloquinolines. acs.org This method is not only applicable to the synthesis of 3-bromo-, 3-chloro-, and 3-iodoquinolines but can also be extended to prepare other 3-substituted quinolines. acs.org

Table 2: Comparison of Strategies for 3-Haloquinoline Synthesis

| Synthetic Strategy | Key Features | Starting Materials | Reference |

| Electrophilic Cyclization | Mild conditions, good functional group tolerance | N-(2-alkynyl)anilines, Halogenating agents (ICl, I₂, Br₂) | nih.gov |

| A3-X Type Tandem Annulation | Four-component reaction, rapid assembly of complex molecules | Amine, Aldehyde, Alkyne, Halide salt, PhI(OAc)₂ | researchgate.net |

| Formal [4+2] Cycloaddition | Metal-free, regioselective | Arylmethyl azides, Haloalkynes | acs.org |

Modular Approaches to Functionalized Quinolones

While the primary focus of this article is on quinolines, it is pertinent to mention modular approaches to functionalized quinolones, as these structures are closely related and their synthesis can sometimes be adapted for quinoline production. Quinolones are characterized by a carbonyl group in the pyridine (B92270) ring of the quinoline scaffold.

Recent advances have highlighted one-pot, multicomponent reactions for the synthesis of 2-quinolones. mdpi.combohrium.com These modular approaches offer high efficiency and step-economy. rsc.org For example, a copper-catalyzed three-component annulation of 2-bromoacylarenes, 2-iodoacetamide, and various nucleophiles has been developed for the synthesis of functionalized 2-quinolones. rsc.org Similarly, palladium-catalyzed reactions of o-iodoanilines with compounds like dimethyl maleate (B1232345) provide access to 4-carbomethoxy-2-quinolones. mdpi.com

Another innovative modular method for the synthesis of 4-quinolones involves a radical cyclization cascade of N-aryl-O-propargyl carbamates with carbon monoxide, using 2-iodoxybenzoic acid (IBX) as an oxidant. sioc-journal.cn This approach allows for the introduction of diverse substituents at the 2- and 3-positions of the 4-quinolone core. sioc-journal.cn While these methods directly yield quinolones, the strategic choice of starting materials and reaction conditions could potentially be modified to favor the formation of quinoline derivatives.

Chemical Transformations and Reactivity of 2 Chloro 3 Iodoquinoline

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of 2-chloro-3-iodoquinoline, these reactions enable the introduction of diverse substituents at the 2- and 3-positions, leading to the synthesis of a wide array of polysubstituted quinolines.

Palladium-Catalyzed Reactions

Palladium catalysts are particularly effective in mediating cross-coupling reactions involving aryl halides. The distinct bond strengths of C-I and C-Cl (with C-I being weaker and more reactive) are exploited to achieve regioselective functionalization of this compound. nih.govresearchgate.net

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, has been extensively utilized with this compound to introduce aryl and other organic fragments.

A significant application of the differential reactivity of this compound is the one-pot synthesis of 2,3,4-triarylquinolines. nih.gov In a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, using an excess of arylboronic acid in the presence of a suitable palladium catalyst and ligand, both the iodo and chloro substituents can be sequentially replaced by aryl groups in a single operation. nih.govnih.gov This approach avoids the need for isolation of the intermediate 2,3-diaryl-4-chloroquinolines. nih.gov

For instance, the reaction of 2-aryl-4-chloro-3-iodoquinolines with an excess of arylboronic acid (2.5 equivalents) in the presence of a palladium catalyst like PdCl2(PPh3)2 and a bulky phosphine (B1218219) ligand such as tricyclohexylphosphine (B42057) (PCy3) leads to the formation of 2,3,4-triarylquinolines. nih.govmdpi.com The reaction is typically carried out in a dioxane-water solvent system with a base like potassium carbonate. mdpi.com

Table 1: One-Pot Synthesis of 2,3,4-Triarylquinolines

| Starting Material (1) | Arylboronic Acid | Product (3) | Yield (%) |

| 2-Phenyl-4-chloro-3-iodoquinoline | Phenylboronic acid | 2,3,4-Triphenylquinoline | 75 |

| 2-(4-Methoxyphenyl)-4-chloro-3-iodoquinoline | Phenylboronic acid | 2-(4-Methoxyphenyl)-3,4-diphenylquinoline | 72 |

| 2-(4-Chlorophenyl)-4-chloro-3-iodoquinoline | Phenylboronic acid | 2-(4-Chlorophenyl)-3,4-diphenylquinoline | 78 |

| Reaction Conditions: 2-aryl-4-chloro-3-iodoquinoline (1 equiv.), arylboronic acid (2.5 equiv.), PdCl2(PPh3)2 (5 mol%), PCy3 (10 mol%), K2CO3 (2 equiv.), dioxane/water (3:1), 80-90 °C, 18 h. |

The pronounced difference in reactivity between the C-I and C-Cl bonds allows for highly chemoselective Suzuki-Miyaura reactions. The reaction can be controlled to selectively substitute the iodine atom at the 3-position while leaving the chlorine atom at the 2-position intact. rsc.org This is typically achieved by using a stoichiometric amount of the boronic acid and carefully controlling the reaction conditions. nih.gov

For example, the reaction of 2-chloro-3-bromoquinoline with 2-bromophenylboronic acid resulted in the selective formation of 3-(2-bromophenyl)-2-chloroquinoline in 75% yield. rsc.org Similarly, 3-bromo-2-iodoquinoline (B1524039) reacted selectively at the 2-position to give 3-bromo-2-(2-bromophenyl)quinoline. rsc.org This chemoselectivity is crucial for the stepwise synthesis of complex quinoline (B57606) derivatives. rsc.org

The regioselectivity of Suzuki-Miyaura coupling is highly dependent on the positions of the halogen atoms on the quinoline ring. In general, for dihaloquinolines containing different halogens, the order of reactivity is I > Br > Cl > F, which corresponds to the decreasing bond strength. nih.govresearchgate.net For dihaloquinolines with identical halogens, electronic and steric factors, as well as the presence of directing groups, play a dominant role in determining the site of reaction. researchgate.net

2,3- and 2,4-Dihaloquinolines: These compounds preferentially undergo Suzuki-Miyaura coupling at the C2-position. rsc.orgnih.gov

3,4-Dihaloquinolines: In contrast, these substrates favor coupling at the C4-position. rsc.orgnih.gov

This predictable regioselectivity is a valuable tool in the strategic synthesis of substituted quinolines.

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another important palladium-catalyzed reaction for functionalizing this compound. Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-I bond allows for selective alkynylation at the 3-position. researchgate.net

Palladium-copper co-catalyzed Sonogashira coupling of 2-aryl-4-chloro-3-iodoquinolines with one equivalent of a terminal acetylene (B1199291) in triethylamine (B128534) as the solvent and base selectively yields 2-aryl-3-(alkynyl)-4-chloroquinolines as the sole products. researchgate.net If an excess of the terminal alkyne is used in a dioxane/water solvent system, both the iodo and chloro groups can be substituted in a one-pot reaction to afford 2-aryl-3,4-bis(alkynyl)quinoline derivatives. researchgate.net

Sonogashira Coupling Reactions

Synthesis of Pyrrolo[3,2-c]quinolines

The pyrrolo[3,2-c]quinoline scaffold is a key structural motif in various biologically active compounds, including the martinelline alkaloids. nih.gov The synthesis of this heterocyclic system can be efficiently achieved from this compound derivatives.

One notable approach involves a palladium(0)-copper iodide catalyzed Sonogashira cross-coupling of 2-aryl-3-iodo-4-(phenylamino)quinolines with terminal alkynes. This reaction proceeds in a single step to afford 1,2,4-trisubstituted 1H-pyrrolo[3,2-c]quinolines. researchgate.netdissertation.com In a related strategy, 4-(N,N-allylphenylamino)-2-aryl-3-iodoquinoline derivatives undergo a palladium-catalyzed intramolecular Heck reaction to yield 1,3,4-trisubstituted 1H-pyrrolo[3,2-c]quinolines. researchgate.netdissertation.com

These methodologies highlight the utility of this compound as a starting material for constructing complex fused heterocyclic systems. The ability to introduce a variety of substituents onto the pyrrolo[3,2-c]quinoline core through these synthetic routes is of significant interest for the development of new therapeutic agents. nih.gov

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, has proven to be a powerful tool for the functionalization of this compound. libretexts.org This reaction's ability to tolerate a wide range of functional groups and its operational simplicity have made it a cornerstone in modern synthetic chemistry. acs.org

The differential reactivity of the C-I and C-Cl bonds in this compound allows for selective amination reactions. The C-I bond is significantly more reactive towards oxidative addition to palladium(0) than the C-Cl bond. This chemoselectivity enables the initial intermolecular C-N bond formation at the C-3 position, leaving the C-2 chloro-substituent intact for subsequent transformations.

For instance, Maes and coworkers have demonstrated the regioselective, metal-catalyzed cyclocondensation of this compound with various amino(benzo)(di)azines. chim.it By carefully controlling the reaction conditions, a selective intermolecular palladium-catalyzed amination at the C-2 position of 2,3-dibromoquinoline (B82864) with aminopyridines can be achieved. chim.it In the case of this compound, reaction with 2-aminopyridines in the presence of a palladium catalyst system like Pd(OAc)₂/XANTHPHOS or rac-BINAP leads to the formation of pyrido[2´,1´:2,3]imidazo[4,5-b]quinolone. chim.it

This selective intermolecular amination is often the first step in tandem sequences that lead to the construction of more complex, fused heterocyclic systems.

A powerful application of the Buchwald-Hartwig amination of this compound is in tandem catalytic processes that lead to the rapid assembly of fused polycyclic heteroaromatic compounds. These one-pot reactions often involve an initial intermolecular C-N coupling followed by an intramolecular C-N or C-C bond formation.

Maes's group has pioneered the use of tandem inter- and intramolecular palladium-catalyzed amination protocols. researchgate.net For example, the reaction of 4-chloro-3-iodoquinoline (B1365794) with various aminohetarenes has been used to synthesize a range of novel quinoline derivatives and new heterocyclic ring systems. researchgate.net Similarly, a one-pot, two-step reaction involving an Ugi four-component reaction followed by a copper-catalyzed intramolecular amide-aryl cyclization of a heteroaryl chloride has been developed for the synthesis of functionalized 1H-pyrrolo[2,3-b]quinolines. researchgate.net

These tandem strategies offer significant advantages in terms of efficiency and atom economy, allowing for the construction of complex molecular architectures from simple starting materials in a single operation. The resulting fused heterocycles are of great interest in medicinal chemistry and materials science. thieme-connect.comchim.it

Heck Reactions

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is another important transformation involving this compound and its derivatives. mdpi.comorganic-chemistry.org The higher reactivity of the C-I bond allows for selective Heck reactions at the 3-position of the quinoline ring.

For example, the Heck reaction of 3-iodoquinolin-4(1H)-ones with styrene (B11656) derivatives affords (E)-3-styrylquinolin-4(1H)-ones. researchgate.net Similarly, palladium-catalyzed Heck vinylations of 4-aryl-3-bromo-1-methylquinolin-4(1H)-ones with acrylates have been successfully achieved. nih.gov

An intramolecular Heck reaction has also been utilized in the synthesis of 1,3,4-trisubstituted 1H-pyrrolo[3,2-c]quinolines from 4-(N,N-allylphenylamino)-2-aryl-3-iodoquinoline derivatives. dissertation.com These examples demonstrate the utility of the Heck reaction in introducing carbon-carbon double bonds at the C-3 position of the quinoline core, further expanding the synthetic utility of this compound.

Carbonylation Reactions

Palladium-catalyzed carbonylation reactions provide a direct route to introduce a carbonyl group, such as an ester or amide, onto the quinoline scaffold. The reactivity of this compound in these reactions allows for the synthesis of valuable quinoline-3-carboxylic acid derivatives.

While specific examples detailing the carbonylation of this compound itself are not prevalent in the provided search results, related transformations highlight the feasibility of this approach. For instance, the aminocarbonylation of 2-chloro-3-iodopyridine (B15675) has been successfully employed in the synthesis of the fungicide boscalid. uc.pt Furthermore, palladium-catalyzed carbonylative annulation of 2-iodoanilines with terminal alkynes is a known method for preparing 3- and 4-substituted quinolin-2(1H)-ones. nih.gov These examples suggest that this compound would be a suitable substrate for palladium-catalyzed carbonylation reactions, likely proceeding selectively at the more reactive C-3 iodo-position.

Nickel-Catalyzed Cross-Coupling Reactions

While palladium has dominated the field of cross-coupling chemistry, nickel catalysis has emerged as a powerful and often complementary alternative. snnu.edu.cn Nickel catalysts can exhibit distinct reactivity and are particularly effective in cross-coupling reactions involving organohalides. caltech.edu

A notable application of nickel catalysis with a related iodoquinoline is the asymmetric reductive cross-coupling of 3-iodoquinoline (B1589721) with α-chloronitriles. acs.orgnih.gov This reaction, catalyzed by a nickel complex with a chiral PHOX ligand, provides enantioenriched α,α-disubstituted nitriles. acs.orgnih.gov The reaction proceeds under mild conditions and tolerates various heterocyclic coupling partners. acs.orgnih.gov Although this example does not use this compound directly, it demonstrates the potential of nickel-catalyzed cross-coupling reactions for the enantioselective functionalization of iodoquinolines. Given the established reactivity of this compound in palladium-catalyzed reactions, it is a promising substrate for exploration in nickel-catalyzed transformations, which could offer alternative selectivities and access to novel chemical space.

Data Tables

Table 1: Synthesis of Pyrrolo[3,2-c]quinolines from this compound Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Aryl-3-iodo-4-(phenylamino)quinolines | Terminal alkynes, Pd(0)/CuI | 1,2,4-Trisubstituted 1H-pyrrolo[3,2-c]quinolines | Not specified | researchgate.netdissertation.com |

| 4-(N,N-Allylphenylamino)-2-aryl-3-iodoquinoline derivatives | Pd catalyst | 1,3,4-Trisubstituted 1H-pyrrolo[3,2-c]quinolines | Not specified | researchgate.netdissertation.com |

Table 2: Buchwald-Hartwig Amination of this compound Derivatives

| Starting Material | Amine | Catalyst System | Product | Reference |

| This compound | 2-Aminopyridines | Pd(OAc)₂/XANTHPHOS or rac-BINAP | Pyrido[2´,1´:2,3]imidazo[4,5-b]quinolone | chim.it |

| 4-Chloro-3-iodoquinoline | Aminohetarenes | Pd catalyst | Fused quinoline derivatives | researchgate.net |

Table 3: Heck Reactions of Iodoquinoline Derivatives

| Starting Material | Alkene | Catalyst System | Product | Reference |

| 3-Iodoquinolin-4(1H)-ones | Styrene derivatives | Pd(PPh₃)₄ | (E)-3-Styrylquinolin-4(1H)-ones | researchgate.net |

| 4-(N,N-Allylphenylamino)-2-aryl-3-iodoquinoline derivatives | - (intramolecular) | Pd catalyst | 1,3,4-Trisubstituted 1H-pyrrolo[3,2-c]quinolines | dissertation.com |

Table 4: Nickel-Catalyzed Cross-Coupling of a Related Iodoquinoline

| Starting Material | Coupling Partner | Catalyst System | Product | Enantiomeric Excess (%) | Reference |

| 3-Iodoquinoline | α-Chloronitriles | Ni/chiral PHOX ligand | Enantioenriched α,α-disubstituted nitriles | High | acs.orgnih.gov |

Copper-Catalyzed Reactions

Nucleophilic Substitution Reactions

The halogen atoms at the C2 and C3 positions of the quinoline ring exhibit different reactivities, allowing for selective functionalization. The chlorine atom at the C2 position is susceptible to nucleophilic substitution, a common pathway for introducing a range of functional groups.

Reactions with Amines and Other Nucleophiles

This compound readily undergoes palladium-catalyzed amination reactions with various nitrogen-based nucleophiles. For instance, its reaction with amino(benzo)(di)azines in the presence of a palladium catalyst system, such as Pd(OAc)₂ with ligands like XANTHPHOS or racemic-BINAP, leads to the formation of complex heterocyclic structures. chim.it Specifically, the reaction with 2-aminopyridines can yield pyrido[2′,1′:2,3]imidazo[4,5-b]quinolone. chim.it The choice of catalyst and reaction conditions can be finely tuned to control the selectivity of these transformations.

The displacement of the chlorine atom by anilines has also been demonstrated, affording 2-aryl-3-iodo-4-(phenylamino)quinolines. unisa.ac.za The reactivity of the 2-chloro position is a general feature of chloroquinolines, although the presence of the iodo group at the C3 position can influence the electronic properties and steric environment of the molecule. researchgate.net

Beyond amines, other nucleophiles can be employed. While direct examples with this compound are specific, the broader reactivity of the 2-chloroquinoline (B121035) scaffold suggests potential reactions with a variety of nucleophiles. For example, related 2-chloroquinoline-3-carbaldehydes have been shown to react with nucleophiles like azidotrimethylsilane, leading to tetrazolo[1,5-a]quinoline (B14009986) derivatives through a nucleophilic substitution followed by cyclization. nih.gov

The following table summarizes selected nucleophilic substitution reactions of this compound derivatives.

| Nucleophile | Reagent/Catalyst | Product Type | Reference |

| 2-Aminopyridines | Pd(OAc)₂/XANTHPHOS or rac-BINAP | Pyrido[2′,1′:2,3]imidazo[4,5-b]quinolone | chim.it |

| Aniline (B41778) | Not specified | 2-Aryl-3-iodo-4-(phenylamino)quinoline | unisa.ac.za |

| Primary Amines | Pd(OAc)₂/Josiphos ligand | N-Aryl or N-heteroaryl quinolin-2-amines | chim.it |

Mechanistic Investigations of Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing existing synthetic routes and developing new ones. These investigations often focus on the catalytic cycles of cross-coupling reactions, the influence of intermediates and ligands, and the potential for radical-mediated processes.

Catalytic Cycles in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are cornerstone methods for the functionalization of this compound. chim.itmdpi.com A general catalytic cycle for these reactions typically involves several key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-halogen bond. Given the higher reactivity of the C-I bond, this step usually occurs selectively at the C3 position.

Transmetalation (for Suzuki coupling) or Ligand Exchange (for Buchwald-Hartwig amination): In a Suzuki coupling, an organoboron compound transfers its organic group to the palladium center. In a Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amide complex.

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

A plausible mechanism for palladium-catalyzed amination involves the formation of a palladacycle intermediate, particularly in intramolecular cyclizations. thieme-connect.com In some instances, nickel-catalyzed reductive cross-coupling reactions have been developed as an alternative, which proceed through a different catalytic cycle often involving single-electron transfer steps. nih.gov

Role of Intermediates and Ligands

The choice of ligand is critical in controlling the outcome of transition metal-catalyzed reactions involving this compound. Ligands can influence the solubility, stability, and reactivity of the metal catalyst. For palladium-catalyzed aminations of this compound, bulky electron-rich phosphine ligands such as XANTHPHOS, racemic-BINAP, and Josiphos have been successfully employed to promote efficient C-N bond formation. chim.it

In nickel-catalyzed asymmetric reductive cross-couplings of related heteroaryl iodides, chiral phosphino-oxazoline (PHOX) ligands have been shown to provide high yields and enantioselectivity. nih.gov This highlights the crucial role of the ligand in inducing asymmetry in the final product.

Intermediates also play a pivotal role in these transformations. As mentioned, palladacycle intermediates can be formed during palladium-catalyzed reactions. thieme-connect.com In other systems, radical intermediates have been identified. For example, in a copper-catalyzed photoinduced reaction, a radical intermediate is generated, which then undergoes cyclization. ulb.ac.be

The following table highlights the role of specific ligands in reactions involving haloquinolines.

| Reaction Type | Catalyst System | Ligand | Role of Ligand | Reference |

| Pd-catalyzed Amination | Pd(OAc)₂ | XANTHPHOS, rac-BINAP | Enhance catalytic activity and selectivity | chim.it |

| Pd-catalyzed Amination | Pd(OAc)₂ | Josiphos | Promote C-N bond formation with high turnover | chim.it |

| Ni-catalyzed Asymmetric Reductive Cross-Coupling | Ni catalyst | PHOX ligands | Induce enantioselectivity | nih.gov |

Radical Processes in Cyclization Reactions

While many transformations of this compound proceed through ionic mechanisms, radical pathways have also been identified, particularly in cyclization reactions. A notable example is the copper-catalyzed photoinduced radical domino cyclization of an N-benzoylynamine derivative of 2-iodo-3-aminomethylquinoline. The proposed mechanism involves the following steps:

Initiation: A photoexcited copper(I) complex is reduced to a transient copper(0) species.

Radical Generation: The copper(0) complex reduces the C-I bond of the quinoline derivative, generating an aryl radical intermediate.

Domino Cyclization: The radical undergoes a series of intramolecular cyclizations, ultimately leading to a complex polycyclic product. ulb.ac.be

Free radical mechanisms have also been proposed for other related quinoline systems, such as the tert-butyl hydroperoxide (TBHP)-promoted synthesis of indenoquinolinones from 2-aryl-quinoline-3-carbaldehyde derivatives. nih.gov These examples underscore the importance of considering radical pathways when designing synthetic strategies involving functionalized quinolines.

Applications in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Systems

2-Chloro-3-iodoquinoline serves as a key precursor for the assembly of intricate heterocyclic frameworks, which are central to medicinal chemistry and materials science.

The development of fused tetracyclic systems containing the quinoline (B57606) moiety is an area of intense research due to the significant biological activities exhibited by these compounds.

While direct, documented syntheses of indolo[2,3-b]quinolines from this compound are not extensively reported, a plausible synthetic route can be designed based on established palladium-catalyzed methodologies. The strategy hinges on the sequential functionalization of the dihaloquinoline core.

A proposed pathway could initiate with a Sonogashira cross-coupling reaction at the more reactive C-3 iodo position with a protected 2-ethynylaniline. The resulting 3-(phenylethynyl)quinoline (B15397238) derivative can then undergo an intramolecular cyclization, often catalyzed by copper or gold, to form the indole (B1671886) ring. The final step would involve a C-N bond formation at the C-2 position, potentially through a Buchwald-Hartwig amination, to complete the tetracyclic framework of indolo[2,3-b]quinoline. This stepwise approach allows for the controlled construction of this complex heterocyclic system, showcasing the potential utility of this compound as a starting material.

The synthesis of pyrido[1,2-a]benzimidazole (B3050246) derivatives is of significant interest in medicinal chemistry. nih.govresearchgate.net However, a thorough review of the scientific literature indicates that the use of this compound as a direct precursor for the construction of the pyrido[1,2-a]benzimidazole ring system is not a commonly reported synthetic strategy. The assembly of this specific fused heterocyclic system typically proceeds through alternative synthetic routes, often involving the cyclization of appropriately substituted pyridine (B92270) and benzimidazole (B57391) precursors.

Similar to the synthesis of indolo[2,3-b]quinolines, a direct, one-step synthesis of pyrrolo[2,3-b]quinolines from this compound is not prominently featured in the literature. Nevertheless, the principles of modern cross-coupling chemistry allow for the rational design of a synthetic route.

A potential strategy would involve an initial palladium-catalyzed C-N bond formation, such as a Buchwald-Hartwig amination, at the C-3 position with a suitable amino-bearing component that can serve as a pyrrole (B145914) precursor. For instance, reaction with an aminoacetaldehyde diethyl acetal, followed by acidic workup and cyclization (a variation of the Bischler-Mohlau indole synthesis), could form the fused pyrrole ring. The remaining chloro-substituent at the C-2 position would then be available for further functionalization, demonstrating the synthetic flexibility offered by the this compound scaffold.

Polyfunctionalized Quinolines

The synthesis of polyfunctionalized quinolines, particularly those with multiple aryl substituents, is a significant area of research. The differential reactivity of the halogens in this compound derivatives is expertly exploited for this purpose. A notable application is the one-pot synthesis of 2,3,4-triarylquinolines from 2-aryl-4-chloro-3-iodoquinolines. nih.govresearchgate.net

This process involves a sequential Suzuki-Miyaura cross-coupling reaction. The first coupling occurs selectively at the more reactive C-3 iodo position. By carefully selecting the catalyst and reaction conditions, a second coupling can then be induced at the less reactive C-4 chloro position. Research has shown that using a combination of a palladium catalyst and a bulky electron-rich phosphine (B1218219) ligand, such as tricyclohexylphosphine (B42057), facilitates the coupling at the less reactive chloro-position. nih.gov

The general procedure involves reacting a 2-aryl-4-chloro-3-iodoquinoline with an excess of an arylboronic acid in the presence of a palladium catalyst and a suitable base. The reaction is typically heated to ensure the coupling occurs at both halogenated sites.

| Starting Material (2-Aryl-4-chloro-3-iodoquinoline) | Coupling Partner (Arylboronic Acid) | Product (2,3,4-Triarylquinoline) | Yield (%) |

|---|---|---|---|

| 2-Phenyl-4-chloro-3-iodoquinoline | Phenylboronic acid | 2,3,4-Triphenylquinoline | Data not specified |

| 2-(4-Methoxyphenyl)-4-chloro-3-iodoquinoline | 4-Methoxyphenylboronic acid | 2,3,4-Tris(4-methoxyphenyl)quinoline | Data not specified |

| 2-(4-Fluorophenyl)-4-chloro-3-iodoquinoline | 4-Fluorophenylboronic acid | 2,3,4-Tris(4-fluorophenyl)quinoline | Data not specified |

This methodology provides a powerful tool for accessing highly substituted quinoline cores, which are valuable scaffolds in various chemical and biological studies.

Quindoline (B1213401) Synthesis

Quindoline, or 10H-indolo[3,2-b]quinoline, is a significant heterocyclic scaffold. While direct syntheses commencing from this compound are not standard, a logical synthetic plan can be formulated based on its structure. A plausible approach would involve a sequence of palladium-catalyzed cross-coupling reactions to construct the fused indole ring system.

One potential route could start with a Buchwald-Hartwig amination at the C-2 position of this compound with a 2-bromoaniline (B46623) derivative. This would install the nitrogen atom and the phenyl ring required for the indole portion of quindoline. The subsequent step would be an intramolecular Heck reaction or a similar palladium-catalyzed C-C bond formation between the C-3 position of the quinoline and the ortho-position of the attached aniline (B41778) ring to close the five-membered indole ring. This would leverage the remaining iodo-substituent for the final cyclization, affording the quindoline skeleton. This proposed sequence highlights the strategic potential of this compound in the convergent synthesis of complex fused heterocycles.

Building Blocks for Diverse Molecular Architectures

The unique arrangement of a chloro and an iodo substituent on the quinoline core makes this compound a highly valuable intermediate. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for programmed, site-selective modifications. The C-I bond is more susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, while the C-Cl bond is typically more reactive towards nucleophilic aromatic substitution. This orthogonal reactivity is the key to its utility in building diverse molecular frameworks.

Precursors to Bioactive Compounds

The quinoline ring system is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities including anticancer, antimalarial, and antitubercular properties. nih.govd-nb.info this compound serves as a strategic starting point for generating libraries of novel quinoline derivatives for drug discovery.

In one notable example, this compound was synthesized as a key intermediate in the development of new antitubercular agents. d-nb.info The synthesis began with a substituted quinoline, which was first iodinated at the 3-position using N-iodosuccinimide. The subsequent introduction of the chlorine atom at the 2-position was achieved via N-oxidation followed by treatment with phosphoryl chloride (POCl₃), yielding the target this compound intermediate (28) . d-nb.info This intermediate was then subjected to a Suzuki-Miyaura coupling reaction, where the iodine at C-3 is selectively replaced with various aryl groups. The resulting 2-chloro-3-arylquinolines were further modified by nucleophilic substitution at the C-2 position to produce a series of compounds evaluated for their biological activity. d-nb.info This stepwise approach highlights the value of the 2-chloro-3-iodo substitution pattern in systematically building molecular complexity to explore structure-activity relationships.

Table 1: Synthesis of this compound as a Bioactive Precursor Intermediate d-nb.info

| Step | Reaction | Intermediate/Product | Purpose |

|---|---|---|---|

| 1 | Iodination of quinoline (25 ) with N-iodosuccinimide. | 3-Iodoquinoline (B1589721) (26 ) | Introduction of iodine at C3. |

| 2 | N-oxidation of 26 with mCPBA. | 3-Iodoquinoline N-oxide (27 ) | Activation of C2 for chlorination. |

| 3 | Chlorination of 27 with POCl₃. | This compound (28 ) | Formation of the key di-halogenated intermediate. |

| 4 | Suzuki coupling of 28 with boronic acids. | 2-Chloro-3-arylquinolines (29 ) | Functionalization at C3. |

| 5 | Nucleophilic substitution on 29 . | Final Bioactive Compounds (30 ) | Functionalization at C2 to complete the synthesis. |

Targeted Synthesis of Natural Products and Analogues

The construction of complex natural products often requires starting materials that contain multiple, orthogonally reactive functional groups. While direct use of this compound in a completed total synthesis is not widely documented, its close derivatives are pivotal. For instance, the synthesis of analogues of the aromathecin family of natural products, such as rosettacin (B1262365) and acuminatine, utilizes 2-iodoquinoline-3-carbaldehyde. mdpi.com

The synthetic strategy for these complex molecules begins with 2-chloroquinoline-3-carbaldehyde (B1585622). A Finkelstein-type reaction is used to convert the more stable 2-chloro derivative into the more reactive 2-iodoquinoline-3-carbaldehyde . mdpi.com This intermediate then undergoes a Sonogashira coupling with an appropriate terminal alkyne. The resulting structure contains the necessary carbon framework to proceed with further cyclizations and transformations to build the fused indolizine (B1195054) scaffold characteristic of the aromathecin family. mdpi.com This demonstrates the strategic importance of the 2-halo-3-substituted quinoline framework as a linchpin in the assembly of complex polycyclic natural product analogues.

Strategic Use in Domino and Cascade Reactions

Domino, or cascade, reactions are highly efficient processes in which multiple bond-forming events occur in a single pot without isolating intermediates. These reactions are a hallmark of green and efficient chemistry. The di-functional nature of this compound makes it an ideal substrate for designing such complex transformations.

A compelling example is the synthesis of the tetracyclic pyrido[2′,1′:2,3]imidazo[4,5-b]quinoline system. rsc.orgnih.gov This synthesis is achieved through a regioselective, auto-tandem palladium-catalyzed reaction. The process involves an intermolecular Buchwald-Hartwig amination followed by an intramolecular C-N bond formation.

In this one-pot reaction, This compound (327) is treated with an aminopyridine (320) in the presence of a palladium catalyst (Pd(OAc)₂) and a specific ligand (XANTPHOS). The reaction proceeds through a defined sequence:

Initial C-N Coupling: The first palladium-catalyzed amination occurs selectively at the more reactive C-I bond of the quinoline ring.

Intramolecular Cyclization: The intermediate formed then undergoes a second, intramolecular Buchwald-Hartwig amination, where the nitrogen from the aminopyridine attacks the C-Cl bond of the quinoline. This ring-closing step forms the final tetracyclic product (328) in a high yield of 96%. nih.gov

This cascade reaction elegantly demonstrates the strategic utility of this compound, where the differential reactivity of its two halogen substituents is harnessed to build a complex heterocyclic scaffold in a single, efficient operation. rsc.orgnih.gov

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Methods

A significant challenge in the utilization of 2-chloro-3-iodoquinoline lies in the development of synthetic protocols that are not only efficient but also environmentally benign. Current research trajectories are aimed at refining existing methods and inventing new ones to meet the growing demand for sustainable chemical processes.

Key research goals include:

One-Pot Syntheses: Developing multi-step reactions that can be carried out in a single reaction vessel remains a priority. This approach reduces waste, saves time, and decreases the need for purification of intermediates. The one-pot synthesis of 2,3,4-triarylquinolines from 2-aryl-4-chloro-3-iodoquinolines is a prime example of this strategy, though improving yields and broadening the substrate scope are ongoing challenges. nih.govmdpi.com

Flow Chemistry: The application of continuous flow technology presents a promising avenue for the synthesis and functionalization of quinolines. worktribe.com As demonstrated with related haloquinolines, flow reactors can significantly reduce reaction times for processes like halogen-metal exchange, improve mixing, and allow for safer handling of reactive intermediates. worktribe.com Future work will likely focus on adapting more complex reaction sequences involving this compound to flow-based systems.

Green Chemistry Principles: There is a growing emphasis on replacing hazardous reagents and solvents with more sustainable alternatives. This includes exploring visible-light-mediated reactions, using heterogeneous catalysts that can be easily recovered and recycled, and employing eco-friendly solvents like water or bio-derived solvents. organic-chemistry.org While the Vilsmeier-Haack reaction is a common method for producing precursors to this compound, future research will seek to develop milder and less wasteful alternatives. nih.govresearchgate.net

Exploration of Novel Catalytic Systems

Catalysis is central to the functionalization of this compound, with palladium-catalyzed cross-coupling reactions being particularly prevalent. nih.govchim.it However, the field is actively seeking new catalytic systems that offer improved performance, lower cost, and greater substrate tolerance.

Future explorations in catalysis will likely concentrate on:

Advanced Palladium Catalysts: While palladium is a highly effective catalyst, research is ongoing to develop next-generation systems. This includes creating catalysts with sterically hindered alkylphosphine ligands (e.g., tricyclohexylphosphine) that can accelerate key steps in the catalytic cycle and enable challenging transformations. mdpi.com The development of water-tolerant catalytic systems is also an area of interest for more sustainable processes. chim.it

Alternative Transition Metals: Reducing reliance on expensive and precious palladium is a major driver of current research. Metals like nickel and copper are emerging as viable, cost-effective alternatives for quinoline (B57606) synthesis and functionalization. organic-chemistry.orgchim.it Iron-catalyzed cross-couplings also represent a promising, earth-abundant option that warrants further investigation for reactions involving this compound. organic-chemistry.org

Heterogeneous and Supported Catalysts: To simplify product purification and enable catalyst recycling, the development of heterogeneous catalysts is crucial. Research into systems like heterogeneous cobalt oxide for aerobic dehydrogenation or polymer-supported catalysts for coupling reactions could provide more sustainable pathways for synthesizing and modifying quinoline scaffolds. organic-chemistry.orgsigmaaldrich.com

A summary of catalytic systems used in the synthesis and functionalization of quinoline derivatives is presented below.

| Catalyst System | Reaction Type | Potential Advantage |

| Palladium with Alkylphosphine Ligands | Suzuki-Miyaura Cross-Coupling | Increased reaction rates and efficiency. mdpi.com |

| Nickel-based Catalysts | Dehydrogenative Coupling | Sustainable, cost-effective alternative to palladium. organic-chemistry.org |

| Heterogeneous Cobalt Oxide | Aerobic Dehydrogenation | Reusable catalyst for milder oxidation conditions. organic-chemistry.org |

| Silver (AgOTf) / Copper (CuI) | Cyclization / Coupling | Catalyzes specific bond formations and cyclizations. chim.it |

| Iron-based Catalysts | Cross-Coupling | Utilizes an earth-abundant and inexpensive metal. organic-chemistry.org |

Advanced Mechanistic Elucidations

A deeper understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new, more efficient ones. The distinct reactivity of the C-I and C-Cl bonds in this compound, where the carbon-iodine bond is significantly weaker and more reactive in palladium-catalyzed oxidative addition, is a cornerstone of its synthetic utility. nih.gov

Future mechanistic studies will likely employ a combination of experimental and computational techniques:

Computational Chemistry: Density Functional Theory (DFT) calculations are becoming indispensable for rationalizing experimental outcomes. For instance, DFT has been used to calculate the pKa values of aromatic protons on quinoline rings, explaining the regioselectivity of metalation reactions. worktribe.com Similar approaches can be used to model transition states and reaction pathways for catalytic cycles involving this compound, providing insights that are difficult to obtain experimentally.

Kinetic and Spectroscopic Analysis: Detailed kinetic studies can help to unravel the rate-determining steps of catalytic reactions, guiding the development of more active catalysts. sigmaaldrich.com In-situ spectroscopic techniques can monitor the formation and consumption of intermediates, providing a real-time picture of the reaction progress.

Isotope Labeling Studies: Experiments using isotopes, such as deuterium (B1214612) labeling, are powerful tools for tracing the path of atoms throughout a reaction, as has been used to elucidate mechanisms of cyclization in related quinoline systems. chim.it

These advanced studies will help to build a more complete mechanistic picture, enabling chemists to predict reaction outcomes with greater accuracy and design more sophisticated synthetic strategies.

Expansion of Synthetic Applications in Complex Molecule Synthesis

This compound is a valuable synthon, providing access to a wide array of functionalized heterocyclic compounds. myskinrecipes.comresearchgate.net Its ability to undergo sequential, regioselective functionalization at the C-2 and C-3 positions makes it an ideal starting point for building molecular complexity.

Future research will continue to expand its applications in the synthesis of:

Biologically Active Molecules: Quinolines are a core scaffold in many therapeutic agents. This compound and its derivatives are key intermediates in the synthesis of compounds with potential antimalarial and N-methyl-D-aspartate (NMDA) receptor antagonist activity. nih.govmdpi.com Future work will focus on using this building block to generate libraries of novel compounds for drug discovery programs, including analogues for medical imaging. nih.gov

Advanced Materials: The quinoline core is also found in materials with interesting photoelectronic properties. Derivatives of this compound have been used to synthesize benzofuroquinolines for potential use as organic light-emitting diodes (OLEDs). chim.it Further exploration in this area could lead to the development of new materials for electronics and photonics.

Complex Natural Products: The synthesis of complex natural products remains a benchmark for the power of synthetic chemistry. The structural motifs accessible from this compound make it a relevant precursor for tackling the synthesis of intricate targets, such as the aromathecin family of compounds. mdpi.com

The table below highlights some of the complex molecular structures synthesized from this compound and its derivatives.

| Target Molecule Class | Synthetic Approach | Potential Application | Reference |

| 2,3,4-Triarylquinolines | One-pot Suzuki-Miyaura Coupling | Biological activity, photoelectronics | nih.govmdpi.com |

| 1H-Pyrrolo[3,2-c]quinolines | Sonogashira reaction followed by cyclization | Bioactive scaffolds | thieme-connect.com |

| Benzofuroquinolines | Suzuki arylation and cyclization | Organic Light-Emitting Diodes (OLEDs) | chim.it |

| Radiofluorinated Analogues | Multi-step synthesis from precursors | PET Imaging Agents | nih.gov |

| Aza[n]helicenes | Fagan-Nugent route from alkynyl precursors | Advanced Materials, Ligands | chim.it |

By addressing the challenges in synthesis and catalysis and expanding its range of applications, research on this compound will continue to contribute significantly to the fields of medicinal chemistry, materials science, and synthetic methodology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-3-iodoquinoline, and how can experimental reproducibility be ensured?

- Methodological Answer : Begin with halogenation of quinoline derivatives, prioritizing iodination at the 3-position followed by chlorination at the 2-position. Use intermediates like 3-iodoquinoline for regioselective control. Document reaction parameters (temperature, solvent, catalysts) meticulously, and validate purity via HPLC or GC-MS. Reproducibility requires detailed reporting of stoichiometry, reaction times, and purification steps (e.g., column chromatography conditions) . For multi-step syntheses, provide spectroscopic data (¹H/¹³C NMR, IR) for intermediates to confirm structural integrity .

Q. How can spectroscopic techniques (NMR, MS, XRD) be applied to characterize this compound?

- Methodological Answer :

- NMR : Analyze ¹H NMR for aromatic proton splitting patterns (e.g., coupling constants between H-4 and H-5). Use ¹³C NMR to confirm halogenated carbon shifts (C-2 Cl: ~145 ppm; C-3 I: ~95 ppm).

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 289 (M⁺) and isotopic patterns characteristic of chlorine (3:1) and iodine (prominent M+2 peak).

- XRD : Resolve crystal packing effects to confirm planarity of the quinoline ring and halogen substituent angles. Include CIF files in supplementary materials .

Q. What is the role of this compound in medicinal chemistry research?

- Methodological Answer : As a halogenated heterocycle, it serves as a scaffold for Suzuki-Miyaura cross-coupling to generate biaryl libraries for kinase inhibition studies. Prioritize in silico docking (e.g., AutoDock Vina) to predict binding affinity to target proteins like EGFR or BRAF before synthesizing derivatives. Validate activity via enzymatic assays (e.g., IC₅₀ determination) and compare with control compounds .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reactivity of this compound under palladium catalysis?

- Methodological Answer :

- Competitive Pathway Analysis : Use DFT calculations (Gaussian 09) to compare activation energies for C-Cl vs. C-I bond cleavage.

- Kinetic Monitoring : Perform reaction progress kinetic analysis (RPKA) via in situ FTIR or LC-MS to identify intermediates.

- Control Experiments : Test substrate reactivity in the absence of ligands or with Pd(0)/Pd(II) precatalysts to isolate catalytic bottlenecks .

Q. What computational strategies are effective for predicting the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Molecular Orbital Analysis : Use NBO analysis (via NBO 3.1) to assess electron density at halogenated carbons.

- Docking Simulations : Model transition states with QM/MM hybrid methods (e.g., ONIOM) to compare Pd insertion barriers at C-2 vs. C-3.

- Machine Learning : Train models on existing C-X bond activation datasets (e.g., Cambridge Structural Database) to predict reactivity trends .

Q. How should researchers address discrepancies in biological activity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate published IC₅₀ values and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers.

- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line provenance, serum concentration).

- Structure-Activity Clustering : Use PCA or t-SNE to group derivatives by substituent effects and correlate with activity .

Q. What experimental designs optimize reaction conditions for this compound functionalization?

- Methodological Answer :

- DoE (Design of Experiments) : Apply a Box-Behnken design to vary temperature, catalyst loading, and solvent polarity.

- High-Throughput Screening : Use robotic platforms to test 96 reaction conditions in parallel, monitoring yield via UPLC.

- Green Chemistry Metrics : Calculate E-factors and atom economy to prioritize sustainable protocols .

Data Presentation Guidelines

- Tables : Include reaction optimization data (Table 1) with columns for entry, catalyst, solvent, temp (°C), yield (%), and selectivity.

- Figures : XRD crystal structures (with CCDC deposition numbers) and dose-response curves for biological assays.

- Supplementary Materials : Raw NMR spectra, computational input files, and assay protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。